

# Spectroscopic Analysis of 3-Methylcatechol: A Technical Guide

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#### Introduction

**3-Methylcatechol**, also known as 3-methylbenzene-1,2-diol, is an organic compound with significant interest in various fields of chemical research, including environmental science and drug discovery. As a derivative of catechol, its structural elucidation and characterization are paramount for understanding its chemical behavior and biological activity. This technical guide provides an in-depth overview of the key spectroscopic data for **3-Methylcatechol**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR data for **3-Methylcatechol**.

#### <sup>1</sup>H NMR Data

The ¹H NMR spectrum of **3-Methylcatechol** provides information on the chemical environment of the hydrogen atoms in the molecule.



Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H-4	6.78	d	7.8	1H
H-5	6.69	t	7.8	1H
H-6	6.75	d	7.8	1H
-СН₃	2.24	S	-	3H
-OH	5.2 (broad s)	-	-	2H

Note: The chemical shift of the hydroxyl (-OH) protons can vary depending on the solvent and concentration.

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the **3-Methylcatechol** molecule.

Carbon Assignment	Chemical Shift (δ) [ppm]	
C-1	143.2	
C-2	141.5	
C-3	123.6	
C-4	120.9	
C-5	121.5	
C-6	119.7	
-CH₃	15.8	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Methylcatechol** shows characteristic



peaks corresponding to its hydroxyl and aromatic functionalities.

**Wavenumber (cm <sup>-1</sup> ) **	Vibrational Mode	Functional Group
3480-3300 (broad)	O-H stretch	Phenolic -OH
3050-3010	C-H stretch	Aromatic C-H
2920-2850	C-H stretch	Methyl C-H
1610, 1500, 1470	C=C stretch	Aromatic ring
1280	C-O stretch	Phenolic C-O

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

#### **Electron Ionization Mass Spectrum (EI-MS)**

The EI-MS of **3-Methylcatechol** shows a prominent molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment
124	100	[M] <sup>+</sup> (Molecular Ion)
109	45	[M - CH <sub>3</sub> ] <sup>+</sup>
91	30	[M - CH3 - H2O] <sup>+</sup>
78	50	[C <sub>6</sub> H <sub>6</sub> ] <sup>+</sup>
77	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are general methodologies for obtaining the spectroscopic data presented in this guide.



#### **NMR Spectroscopy**

A sample of **3-Methylcatechol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

#### **IR Spectroscopy**

For solid samples like **3-Methylcatechol**, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently analyzed using an FTIR spectrometer.

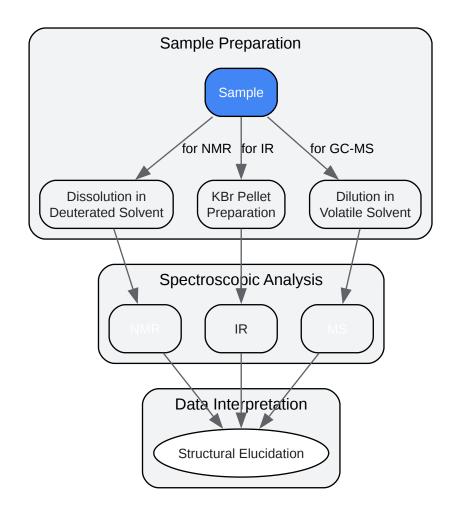
#### **Mass Spectrometry (GC-MS)**

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds like **3-Methylcatechol**. The sample is dissolved in a volatile organic solvent and injected into the gas chromatograph. The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and the resulting ions are detected.

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Methylcatechol**.





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Caption: Workflow for Spectroscopic Analysis of **3-Methylcatechol**.

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